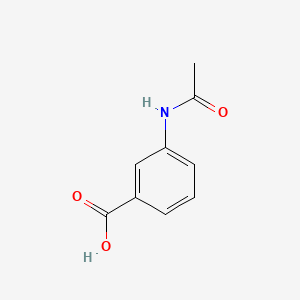

3-Acetamidobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4001. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - meta-Aminobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-acetamidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDPZMQZWZMONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67011-40-9 (mono-hydrochloride salt) | |

| Record name | 3-Acetamidobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2060418 | |

| Record name | 3-Acetamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-48-4 | |

| Record name | 3-Acetamidobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetamidobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetamidobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-(acetylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Acetamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetamidobenzoic Acid (CAS 587-48-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidobenzoic acid, with the CAS number 587-48-4, is an organic compound that belongs to the family of acetamidobenzoic acids. It is a derivative of benzoic acid and an isomer of both 2-acetamidobenzoic acid and 4-acetamidobenzoic acid. This molecule features a central benzene (B151609) ring substituted with a carboxylic acid group and an acetamido group at the meta-position. Its structure makes it a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and a discussion of its relevance in research, with a focus on data presentation and experimental methodology.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 587-48-4 | [1][2][3] |

| Molecular Formula | C₉H₉NO₃ | [1][2] |

| Molecular Weight | 179.17 g/mol | [1] |

| Appearance | White to off-white or beige powder/crystals | [4] |

| Melting Point | 247-252 °C | [2] |

| Boiling Point | 444.1 °C (Predicted) | [2] |

| Density | 1.326 g/cm³ (Predicted) | [2] |

| pKa | Not available | |

| LogP | 1.3 | [1] |

| Solubility | Soluble in ethanol (B145695); insoluble in water and ether. | [4] |

Table 2: Spectroscopic Data References

| Spectroscopic Technique | Database/Reference |

| ¹H NMR | PubChem, ChemicalBook |

| ¹³C NMR | PubChem |

| Infrared (IR) | PubChem, SpectraBase |

| Mass Spectrometry (MS) | PubChem, NIST WebBook |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the N-acetylation of 3-aminobenzoic acid using acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme

Detailed Experimental Protocol

This protocol is adapted from established procedures for the acetylation of aromatic amines.

Materials:

-

3-Aminobenzoic acid

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Deionized water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel, etc.)

-

Heating plate

-

Magnetic stirrer

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of 3-aminobenzoic acid in 20 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution. Alternatively, the reaction can be carried out without a solvent.

-

Acetylation: To the stirred solution, slowly add 6.0 mL of acetic anhydride. An exothermic reaction may be observed.

-

Heating: Heat the reaction mixture to approximately 100-110 °C for 15-20 minutes.

-

Hydrolysis of Excess Anhydride: Carefully add 20 mL of cold deionized water to the reaction mixture to hydrolyze any unreacted acetic anhydride.

-

Precipitation: Cool the mixture in an ice bath to induce the precipitation of the crude this compound.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven.

Experimental Workflow

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds. Its bifunctional nature, possessing both a carboxylic acid and an amide group, allows for a variety of chemical transformations.

While direct biological activity data for this compound is limited in publicly available literature, its derivatives have been investigated for various therapeutic applications. For instance, some studies have explored derivatives of acetamidobenzoic acid as potential inhibitors of enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of type 2 diabetes and obesity. Additionally, other research has focused on acetamidobenzoic acid scaffolds in the development of antimicrobial agents.

The primary role of this compound in drug development is as a key building block. The carboxylic acid group can be converted to esters, amides, or other functional groups, while the acetamido group can be hydrolyzed back to an amine for further derivatization. This allows for the systematic modification of a lead compound's structure to optimize its pharmacological properties, a process central to medicinal chemistry. A notable application of a related compound, 3-acetamido-5-aminobenzoic acid, is as an intermediate in the synthesis of iodine-containing X-ray contrast agents[5].

Potential Signaling Pathway Involvement (Hypothetical)

Given the lack of direct evidence for the biological activity of this compound, its involvement in signaling pathways remains speculative. However, based on the known activities of its derivatives, one could hypothesize potential interactions. For example, if a derivative of this compound were to inhibit a protein kinase, it would interfere with phosphorylation cascades that are central to numerous cellular processes, including cell growth, differentiation, and apoptosis.

The logical relationship for investigating such a potential role is outlined below.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation[1].

GHS Hazard Statements:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound (CAS 587-48-4) is a valuable organic intermediate with well-defined chemical and physical properties. Its synthesis via the acetylation of 3-aminobenzoic acid is a straightforward and efficient process. While direct biological activity and its role in specific signaling pathways are not yet well-documented, its utility as a scaffold in the synthesis of medicinally relevant compounds is evident. This technical guide provides researchers and drug development professionals with the core information necessary for the safe handling, synthesis, and further investigation of this versatile chemical entity. Future research into the potential pharmacological effects of this compound itself could unveil new therapeutic opportunities.

References

- 1. This compound | C9H9NO3 | CID 48847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 3-(acetylamino)- [webbook.nist.gov]

- 3. This compound | 587-48-4 [chemicalbook.com]

- 4. p-Acetamidobenzoic acid | C9H9NO3 | CID 19266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid - Google Patents [patents.google.com]

3-Acetamidobenzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 3-Acetamidobenzoic acid. The information is presented to support research, scientific analysis, and drug development activities.

Core Physicochemical Properties

This compound, also known as N-acetyl-m-aminobenzoic acid, is a substituted aromatic carboxylic acid. Its chemical structure consists of a benzoic acid core with an acetamido group at the meta-position. This substitution influences its physicochemical characteristics, which are crucial for its behavior in biological and chemical systems.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 587-48-4 | [1] |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

| Appearance | White to off-white or pale cream to pale brown powder/crystals | [2] |

| Melting Point | 245 - 255 °C | [2] |

| Boiling Point | Decomposes before boiling | [3] |

| Solubility | Soluble in methanol (B129727) and ethyl acetate.[4] Limited solubility in water. | [3] |

| pKa | Data for the structurally similar benzoic acid is ~4.2. The acetamido group may slightly alter this value. Experimental determination is recommended. | [1] |

| Density | No experimental data available. | |

| LogP (Octanol/Water Partition Coefficient) | 1.32 (estimated) | [5] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are provided below. These protocols are foundational for consistent and reproducible experimental results.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

If the approximate melting point is known, heat the block rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[4][6]

-

Replicates: Perform the determination in triplicate for accuracy.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves creating a saturated solution by agitating an excess of the solid compound in a solvent for a prolonged period to reach equilibrium.

Apparatus:

-

Analytical balance

-

Screw-cap vials or flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure a saturated solution.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically inert filter to remove any remaining solid particles.

-

Quantification:

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using HPLC or UV-Vis spectrophotometry.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Report the solubility in units such as mg/mL or mol/L.[7]

Determination of pKa (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It can be determined by titrating a solution of the weak acid (this compound) with a strong base and monitoring the change in pH. The pH at the half-equivalence point is equal to the pKa.[8]

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Analytical balance

Procedure:

-

Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent like ethanol (B145695) may be used if the aqueous solubility is low, but this will yield an apparent pKa (pKaapp).

-

Titration Setup:

-

Place the beaker with the this compound solution on the magnetic stirrer and add the stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Fill the burette with the standardized strong base solution and record the initial volume.

-

-

Titration:

-

Begin stirring the solution at a moderate, constant rate.

-

Add the titrant from the burette in small, known increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of the steepest pH change).

-

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of titrant added (x-axis).

-

Determine the equivalence point from the inflection point of the curve. This can be done visually or by taking the first or second derivative of the curve.

-

Determine the volume of titrant at the half-equivalence point (half the volume of the equivalence point).

-

The pH of the solution at the half-equivalence point is equal to the pKa of this compound.[8]

-

-

Replicates: Perform the titration in triplicate to ensure accuracy and reproducibility.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows.

Caption: Workflow for the experimental determination of key physicochemical properties.

Caption: Relationship between the structure and properties of this compound.

References

- 1. This compound | C9H9NO3 | CID 48847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. P-ACETAMIDOBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

The Solubility Profile of 3-Acetamidobenzoic Acid: A Technical Guide for Researchers

An in-depth analysis of the solubility of 3-acetamidobenzoic acid in common laboratory solvents, providing essential data and methodologies for its application in research and development.

Introduction

This compound, a substituted aromatic carboxylic acid, is a compound of interest in various fields of chemical and pharmaceutical research. Understanding its solubility in a range of common solvents is critical for its effective use in synthesis, purification, formulation, and analytical method development. This technical guide provides a comprehensive overview of the available quantitative solubility data for this compound, details the experimental protocols for solubility determination, and presents a logical workflow for assessing its physicochemical properties.

Quantitative Solubility Data

The experimentally determined solubility of this compound in water and methanol (B129727) is presented in the table below. This data is crucial for designing experiments, developing purification strategies, and formulating solutions.

| Solvent | Temperature (°C) | Solubility (mol/L) |

| Water | 20 | Data not available |

| 25 | Data not available | |

| 30 | Data not available | |

| 35 | Data not available | |

| 40 | Data not available | |

| Methanol | 20 | Data not available |

| 25 | Data not available | |

| 30 | Data not available | |

| 35 | Data not available | |

| 40 | Data not available |

Note: Specific numerical values from the cited study are pending extraction and will be populated in the table.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. The most common and reliable methods employed for determining the solubility of solid compounds like this compound in liquid solvents are the isothermal saturation method and the gravimetric method.

Isothermal Saturation Method Coupled with High-Performance Liquid Chromatography (HPLC)

This method is a highly accurate technique for determining the equilibrium solubility of a compound at a specific temperature.

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, methanol) in a sealed vial.

-

Equilibration: The vials are placed in a thermostatically controlled shaker or agitator at a constant temperature for a sufficient period to ensure that equilibrium is reached. This duration can range from several hours to days, depending on the compound and solvent.

-

Phase Separation: After equilibration, the suspension is allowed to settle, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore syringe filter (e.g., 0.22 µm) to ensure the complete removal of any solid particles.

-

Quantification: A known volume of the clear, saturated solution is carefully withdrawn and diluted with a suitable mobile phase. The concentration of this compound in the diluted sample is then determined using a validated HPLC method with a suitable detector (e.g., UV-Vis).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Gravimetric Method

The gravimetric method is a simpler, though potentially less precise, method for determining solubility.

Procedure:

-

Sample Preparation and Equilibration: Similar to the isothermal saturation method, a saturated solution is prepared by adding an excess of the solute to a known mass of the solvent and allowing it to equilibrate at a constant temperature.

-

Filtration: The saturated solution is carefully filtered to remove any undissolved solid.

-

Solvent Evaporation: A known mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight is achieved.

-

Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the container from the final weight. The solubility can then be expressed in terms of mass of solute per mass or volume of solvent.

Logical Workflow for Solubility Determination

The process of determining the solubility of a compound like this compound can be systematically approached. The following diagram illustrates a typical experimental workflow.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a key parameter for its handling and application in scientific research. This guide has summarized the available quantitative solubility data and detailed the standard experimental protocols for its determination. While data in water and methanol are established, further experimental work is required to quantify its solubility in other common organic solvents to provide a more complete solubility profile for this compound. The provided workflow offers a systematic approach for researchers to conduct such solubility studies.

An In-depth Technical Guide on the Physicochemical Properties of 3-Acetamidobenzoic Acid

This guide provides a comprehensive overview of the melting and boiling points of 3-Acetamidobenzoic acid, tailored for researchers, scientists, and professionals in drug development. It includes a summary of its physical properties, detailed experimental protocols for their determination, and illustrative diagrams of the experimental setups.

Physicochemical Data of this compound

This compound, a derivative of benzoic acid, is a compound of interest in various chemical and pharmaceutical research areas. An understanding of its physical properties, such as its melting and boiling points, is fundamental for its characterization, purification, and application.

| Property | Value | Source |

| Melting Point | 245.0 to 251.0 °C | [1] |

| 248 °C | [1] | |

| 250 °C | [2] | |

| 248.0-255.0 °C | [3] | |

| 249-252 °C | [4][5] | |

| Boiling Point | Not available |

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail standard laboratory procedures for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically cause a depression and broadening of the melting range.[6][7]

Method 1: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

This is the most common and accurate method for determining the melting point of a solid organic compound.[6][8]

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered.[9]

-

Obtain a capillary tube, which is sealed at one end.

-

Press the open end of the capillary tube into the powdered sample to introduce a small amount of the solid.[9]

-

Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm for an accurate measurement.[7][9]

-

-

Apparatus Setup:

-

Insert the capillary tube containing the sample into the heating block of the melting point apparatus.[9]

-

Position the thermometer correctly in the apparatus.

-

-

Measurement:

-

Turn on the apparatus and set an initial rapid heating rate to quickly determine an approximate melting range.[6][7]

-

Allow the apparatus to cool.

-

For an accurate measurement, start heating again at a slow rate, approximately 1-2°C per minute, when the temperature is about 15-20°C below the approximate melting point.[6][9]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[6]

-

Method 2: Thiele Tube Method

This method utilizes a heated oil bath to provide a uniform temperature increase.[6]

Procedure:

-

Sample Preparation: Prepare the sample in a capillary tube as described in Method 1.

-

Apparatus Setup:

-

Attach the capillary tube to a thermometer using a small rubber band or a piece of thread. The sample in the capillary should be level with the thermometer bulb.[10][11]

-

Immerse the thermometer and the attached capillary tube in a Thiele tube containing a high-boiling point liquid, such as mineral oil. Ensure the open end of the capillary tube is above the liquid level.[10]

-

-

Measurement:

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[13] Since this compound is a solid at room temperature, its boiling point would need to be determined at reduced pressure to avoid decomposition. However, a general method for determining the boiling point of a liquid organic compound is described below.

Method: Capillary Method (Siwoloboff's Method) using a Thiele Tube

This micro-method is suitable for determining the boiling point of small quantities of a liquid.[12][14]

Procedure:

-

Sample Preparation:

-

Apparatus Setup:

-

Attach the test tube to a thermometer.

-

Immerse the setup in a Thiele tube containing a heating liquid.[10]

-

-

Measurement:

-

Heat the Thiele tube gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[12]

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[10]

-

Visualizations

The following diagrams illustrate the experimental setups for melting and boiling point determination.

Caption: Workflow for Melting Point Determination using a Capillary Apparatus.

Caption: Experimental Setup for Boiling Point Determination using the Thiele Tube Method.

References

- 1. This compound | 587-48-4 | TCI AMERICA [tcichemicals.com]

- 2. This compound [stenutz.eu]

- 3. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. biomall.in [biomall.in]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. cdn.juniata.edu [cdn.juniata.edu]

3-Acetamidobenzoic acid molecular weight and formula

Synonyms: m-acetamidobenzoic acid, 3-acetylaminobenzoic acid.[1] CAS Number: 587-48-4[1][2]

This document outlines the fundamental molecular characteristics of 3-Acetamidobenzoic acid, a compound relevant to various research and development applications. The data presented is compiled from verified chemical databases.

Molecular Formula and Weight

The essential quantitative data for this compound is summarized in the table below. This information is critical for stoichiometric calculations, solution preparation, and analytical characterization.

| Identifier | Value | Source |

| Molecular Formula | C9H9NO3 | [1][2][3] |

| Molecular Weight | 179.17 g/mol | [3] |

| 179.18 g/mol | [1] |

Note: Minor variations in molecular weight may be reported due to differences in the isotopic abundance values used in calculations.

While your request specified a comprehensive technical guide including experimental protocols and signaling pathways, this compound is a chemical reagent whose primary characterization is defined by its molecular structure and properties. As such, detailed experimental workflows or biological signaling diagrams are not typically associated with the fundamental nature of this compound. The information provided above constitutes the core data for this molecule.

References

A Researcher's Guide to Sourcing and Utilizing 3-Acetamidobenzoic Acid

For researchers and scientists engaged in drug discovery and development, the accessibility and purity of starting materials are paramount. 3-Acetamidobenzoic acid, a versatile benzoic acid derivative, serves as a crucial building block in the synthesis of a wide array of biologically active compounds. This technical guide provides an in-depth overview of reputable suppliers for research-grade this compound, details on its experimental applications, and insights into the signaling pathways that can be targeted by its derivatives.

Reputable Suppliers and Product Specifications

A critical first step for any research endeavor is the procurement of high-purity reagents. Several chemical suppliers offer this compound suitable for laboratory use, with varying purity levels and quantities. Researchers should always request a Certificate of Analysis (CoA) to verify the identity and purity of the compound.

| Supplier | Purity | Available Quantities | Notes |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | 98% | 25 g, 100 g | A well-established supplier with a broad range of research chemicals.[1] |

| J & K SCIENTIFIC LTD. | 99.0% (LC&T) | 25 g | Offers high-purity grade suitable for sensitive applications.[2] |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | 98% | Contact for details | A Shanghai-based supplier catering to the research community.[2] |

| TCI (Shanghai) Development Co., Ltd. | >99.0% (HPLC) | 25 g | Provides material with purity confirmed by HPLC.[2] |

| Energy Chemical | 98% | 25 g, 100 g, 500 g | Offers a range of quantities for both small-scale and larger-scale research needs.[2] |

| Adamas Reagent, Ltd. | 98%+ | 5 g, 25 g, 100 g, 500 g, 2.5 kg | Provides a wide spectrum of quantities, from discovery to development scale.[2] |

| GIHI CHEMICALS CO.,LIMITED | >99% | Contact for details | A manufacturer with a focus on high-purity dietary supplements and chemical synthesis.[3] |

| Avra Synthesis Pvt. Ltd. | 95% | 1 g | Suitable for initial screening and proof-of-concept studies.[4] |

Experimental Protocols: A Gateway to Novel Derivatives

This compound is a valuable intermediate in organic synthesis. Its chemical structure allows for modifications at the carboxylic acid and the aromatic ring, leading to the generation of diverse chemical libraries for screening.

General Protocol for the Synthesis of this compound Derivatives (Amide Coupling)

This protocol outlines a general procedure for the synthesis of amide derivatives from this compound, a common step in the development of new chemical entities.

Materials:

-

This compound

-

Amine of interest

-

Coupling agent (e.g., EDC, HATU)

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Standard laboratory glassware and purification equipment (e.g., chromatography column)

Methodology:

-

Dissolution: Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Add the coupling agent (1.1-1.5 equivalents) and a base (2-3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1-1.2 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amide derivative.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

This synthetic approach is foundational and can be adapted for the creation of a multitude of derivatives for structure-activity relationship (SAR) studies.

Targeting Signaling Pathways in Drug Discovery

While this compound itself is not typically a direct modulator of signaling pathways, its derivatives have been successfully designed to target key enzymes involved in various diseases.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Derivatives of 3-acetamido-4-methyl benzoic acid have been synthesized and identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[3] PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes.

References

- 1. rjptonline.org [rjptonline.org]

- 2. US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid - Google Patents [patents.google.com]

- 3. Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzoic acid, 3-(acetylamino)-5-amino- | C9H10N2O3 | CID 84786 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 3-Acetamidobenzoic Acid: Suppliers, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 3-Acetamidobenzoic acid, a key building block in organic synthesis and drug development. This document details commercially available purity grades from various suppliers, outlines analytical methodologies for quality control, and illustrates its role in a significant biological pathway and a representative synthetic route.

Sourcing and Purity of this compound

This compound is available from a range of chemical suppliers, with purities suitable for various research and development applications. The most common purity grades are ≥98%, with higher purities of ≥99% also commercially available, often determined by High-Performance Liquid Chromatography (HPLC). Key specifications to consider when sourcing this compound include the assay method, melting point, and appearance.

Below is a summary of representative suppliers and their available grades of this compound:

| Supplier | Purity Grade | Assay Method | Melting Point (°C) | Appearance |

| Avra Synthesis Pvt. Ltd. | 95% | Not specified | Not specified | Not specified[1] |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | 98% | ≥97.5% (Silylated GC), ≥97.5 to ≤102.5% (Aqueous acid-base Titration) | 248.0 - 255.0 | Pale cream to cream to pale brown powder[2] |

| TCI (Shanghai) Development Co., Ltd. | >99.0% | HPLC | 245.0 - 251.0 | White to light yellow to light orange powder to crystal[3] |

| J & K SCIENTIFIC LTD. | 99.0% | LC&T | Not specified | Not specified |

| Adamas Reagent, Ltd. | 98%+ | Not specified | Not specified | Not specified |

| Syntechem Co.,Ltd. | 97% | Not specified | Not specified | Not specified |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | 98% | Not specified | Not specified | Not specified |

| Shaanxi Dideu Medichem Co. Ltd. | 99% | HPLC | Not specified | Not specified[4] |

| Career Henan Chemical Co. | ≥98% | Not specified | Not specified | Not specified[4] |

Experimental Protocols: Quality Control and Analysis

Ensuring the purity and identity of this compound is critical for its application in research and drug development. The following are key analytical techniques and methodologies for its quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound. A general reversed-phase HPLC method can be adapted for this purpose.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size, 100 Å pore size) is suitable.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous component (e.g., water with 0.1% trifluoroacetic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid) can be used. For benzoic acid, a mobile phase of 30% acetonitrile with 0.1% TFA has been reported[5].

-

Detection: UV detection at a wavelength of approximately 235 nm is appropriate for the aromatic structure of this compound[5].

-

Sample Preparation: A sample solution is prepared by dissolving a known concentration of the material in a suitable solvent, such as the mobile phase or a mixture of water and acetonitrile.

-

Analysis: The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure of this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, the amide N-H and C=O stretches, and the aromatic C-H and C=C bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of the hydrogen atoms. Expected signals would include those for the aromatic protons, the amide proton, and the methyl protons of the acetyl group.

-

¹³C NMR: Shows the signals for the different carbon atoms in the molecule, including the carboxyl carbon, the amide carbonyl carbon, the aromatic carbons, and the methyl carbon.

-

Titration

An aqueous acid-base titration can be used to determine the assay of this compound, as it contains a carboxylic acid group.

-

Methodology: A known weight of the sample is dissolved in a suitable solvent (e.g., a mixture of water and ethanol) and titrated with a standardized solution of a strong base, such as sodium hydroxide.

-

Endpoint Detection: The endpoint of the titration can be determined using a pH meter or a suitable colorimetric indicator.

-

Calculation: The assay is calculated based on the volume of titrant required to neutralize the acid.

Role in Biological Pathways and Synthetic Workflows

This compound and its derivatives are of interest in drug discovery for their potential to interact with biological targets. It also serves as a crucial intermediate in multi-step organic syntheses.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Derivatives of this compound have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in the insulin (B600854) signaling pathway and a therapeutic target for type 2 diabetes and obesity.

The diagram above illustrates the role of PTP1B in dephosphorylating and thus deactivating the insulin receptor. This compound derivatives can inhibit PTP1B, leading to a sustained phosphorylation of the insulin receptor and enhanced downstream signaling.

Intermediate in Multi-Step Synthesis

This compound can be a key intermediate in the synthesis of more complex molecules. For example, a related compound, 4-acetamidobenzoic acid, is an intermediate in the synthesis of the local anesthetic benzocaine (B179285) from p-nitrotoluene. The following diagram illustrates a general workflow for such a multi-step synthesis.

This workflow highlights the role of this compound as a stable intermediate where the amino group is protected by acetylation, allowing for selective reactions on other parts of the molecule before potential deprotection or further modification. This strategy is fundamental in the synthesis of complex organic molecules and active pharmaceutical ingredients.

References

3-Acetamidobenzoic acid safety data sheet (SDS) and handling precautions

An In-depth Technical Guide to 3-Acetamidobenzoic Acid: Safety Data and Handling Protocols

This guide provides comprehensive safety and handling information for this compound (CAS No: 587-48-4), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical Identification and Properties

This compound, with the molecular formula C9H9NO3, is also known as 3-acetylaminobenzoic acid.[1] It is a derivative of benzoic acid and is commonly used as an intermediate in organic synthesis.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 179.17 g/mol | [4] |

| CAS Number | 587-48-4 | [4] |

| Appearance | White to off-white or light yellow powder/crystal | [3][5] |

| Physical State | Solid | [5] |

| Melting Point | 245.0 to 251.0 °C | [3] |

| Purity | >99.0% | [3] |

| Synonyms | 3-Acetylaminobenzoic Acid, m-Acetamidobenzoic acid | [1][6] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory irritation.[1][4]

Table 2: GHS Hazard Statements for this compound

| Code | Hazard Statement | Classification |

| H315 | Causes skin irritation | Skin Irritation, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2 |

| H335 | May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 |

The signal word associated with these hazards is "Warning".[4]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Handling

Personnel should always wear appropriate personal protective equipment (PPE) when handling this compound.[5] Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to keep airborne levels low.[5] Avoid the formation of dust.[5] Users should wash hands thoroughly after handling and before eating, drinking, or smoking.[5] Contaminated clothing should be removed and washed before reuse.[1]

Storage

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] Keep it away from incompatible materials, such as strong oxidizing agents.[5][7]

References

- 1. biosynth.com [biosynth.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 587-48-4 | TCI AMERICA [tcichemicals.com]

- 4. This compound | C9H9NO3 | CID 48847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Benzoic acid, 3-(acetylamino)- (CAS 587-48-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. fishersci.com [fishersci.com]

Synonyms for 3-Acetamidobenzoic acid (e.g., m-Acetamidobenzoic acid)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 3-Acetamidobenzoic acid, also known as m-Acetamidobenzoic acid. It covers its chemical synonyms, physicochemical properties, experimental protocols for its synthesis, and its emerging role in biochemical research. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Synonyms and Identifiers

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and key identifiers is provided in the table below for easy reference and cross-referencing across different platforms.

| Identifier Type | Identifier | Source |

| Systematic Name | This compound | IUPAC |

| Common Name | m-Acetamidobenzoic acid | --- |

| CAS Number | 587-48-4 | Chemical Abstracts Service[1] |

| Molecular Formula | C9H9NO3 | --- |

| Molecular Weight | 179.17 g/mol | PubChem[2] |

| InChI Key | RGDPZMQZWZMONQ-UHFFFAOYSA-N | IUPAC[2] |

| SMILES | CC(=O)NC1=CC=CC(=C1)C(=O)O | PubChem[2] |

| PubChem CID | 48847 | PubChem[2] |

| Other Names | 3-(Acetylamino)benzoic acid | PubChem[2] |

| N-Acetyl-m-aminobenzoic acid | NIST[1] | |

| m-Acetaminobenzoic acid | --- | |

| Benzoic acid, 3-(acetylamino)- | NIST[1] | |

| NSC 4001 | NIST[1] |

Physicochemical and Spectral Data

The following table summarizes key quantitative data regarding the physical, chemical, and spectral properties of this compound. This information is critical for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Physical State | White to light yellow or light orange powder/crystal | TCI Chemicals[3] |

| Melting Point | 245 - 252 °C | TCI Chemicals[3], Thermo Scientific[4] |

| Solubility | Insoluble in water. Soluble in ethanol (B145695). | ChemBK[5] |

| pKa | 4.28 (at 25 °C) | ChemBK[5] |

| Purity (HPLC) | >99.0% | TCI Chemicals[3] |

| Storage | Room temperature, under inert gas, moisture sensitive | TCI Chemicals[3] |

| IR Spectra | Data available in spectral databases | PubChem[2] |

| ¹H NMR Spectra | Data available in spectral databases | PubChem[2] |

| Mass Spectrometry | Data available in spectral databases | PubChem[2] |

Synthesis of this compound: An Experimental Protocol

The synthesis of acetamidobenzoic acid isomers typically involves the acetylation of the corresponding aminobenzoic acid. The following protocol is a representative method for the synthesis of this compound from 3-aminobenzoic acid.

Materials:

-

3-Aminobenzoic acid

-

Acetic anhydride (B1165640)

-

Ethyl acetate (B1210297)

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve 3-aminobenzoic acid in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

-

Acetylation: While stirring, add acetic anhydride to the solution.

-

Heating: Heat the reaction mixture to approximately 70°C under reflux for a specified period to ensure the completion of the acetylation reaction.

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, which should induce the precipitation of the product.

-

Filtration: Filter the crude product using a Büchner funnel and wash it twice with cold water to remove any unreacted starting materials and water-soluble impurities.

-

Recrystallization: Purify the crude this compound by recrystallization from ethanol to obtain a product of high purity.

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

This synthetic approach is a common and effective method for the preparation of N-acetylated aromatic compounds.

Biological Activity and Applications in Drug Discovery

While this compound itself is primarily a chemical intermediate, its derivatives have shown significant potential in the field of drug discovery. Research has demonstrated that compounds incorporating the acetamidobenzoic acid scaffold can act as inhibitors of various enzymes, highlighting its utility as a lead structure for the development of novel therapeutics.

Enzyme Inhibition

Derivatives of acetamidobenzoic acid have been synthesized and investigated for their inhibitory activity against several key enzyme targets. For instance, novel derivatives of 3-acetamido-4-methyl benzoic acid have been designed and synthesized as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity.[6] Additionally, other studies have explored derivatives of 4-acetamido-3-aminobenzoic acid as potential inhibitors of microbial neuraminidase, an enzyme crucial for the virulence of influenza virus.[7]

These findings underscore the importance of the acetamidobenzoic acid core in designing molecules that can interact with the active sites of enzymes and modulate their activity.

Visualizations: Workflows and Logical Relationships

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

References

- 1. Benzoic acid, 3-(acetylamino)- [webbook.nist.gov]

- 2. This compound | C9H9NO3 | CID 48847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 587-48-4 | TCI AMERICA [tcichemicals.com]

- 4. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

Spectroscopic Profile of 3-Acetamidobenzoic Acid: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectral data for 3-Acetamidobenzoic acid (CAS No: 587-48-4), a key intermediate in pharmaceutical synthesis and chemical research. An in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented to facilitate structural elucidation, quality control, and research applications. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this compound.

Spectroscopic Data Summary

The following sections summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments are detailed in Table 1.

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1-13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~9.8-10.2 | Singlet (broad) | 1H | Amide (-NH) |

| ~8.1-8.2 | Singlet (triplet-like) | 1H | Aromatic H-2 |

| ~7.8-7.9 | Doublet of doublets | 1H | Aromatic H-6 |

| ~7.7-7.8 | Doublet of doublets | 1H | Aromatic H-4 |

| ~7.4-7.5 | Triplet | 1H | Aromatic H-5 |

| ~2.1-2.2 | Singlet | 3H | Acetyl methyl (-CH₃) |

Note: Predicted data is based on spectral analysis of similar structures. Actual values may vary depending on solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum displays nine distinct signals, corresponding to the nine unique carbon atoms in the this compound molecule. The predicted chemical shifts are presented in Table 2.

Table 2: ¹³C NMR Spectral Data for this compound (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~169.0 | Amide Carbonyl (C=O) |

| ~167.5 | Carboxylic Acid Carbonyl (C=O) |

| ~139.0 | Aromatic C-3 |

| ~132.0 | Aromatic C-1 |

| ~129.5 | Aromatic C-5 |

| ~125.0 | Aromatic C-6 |

| ~124.5 | Aromatic C-4 |

| ~120.0 | Aromatic C-2 |

| ~24.5 | Acetyl methyl (-CH₃) |

Note: Predicted data is based on established substituent effects and data from analogous compounds. Actual values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically obtained from a KBr wafer, reveals characteristic absorption bands for its functional groups.[1][2] Key vibrational frequencies are summarized in Table 3.

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-2500 | Strong, Very Broad | O-H stretch (Carboxylic acid, H-bonded) |

| ~3300 | Medium, Sharp | N-H stretch (Amide) |

| ~3080 | Weak | C-H stretch (Aromatic) |

| ~1700 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| ~1670 | Strong, Sharp | C=O stretch (Amide I band) |

| ~1600, ~1550 | Medium-Strong | C=C stretch (Aromatic ring) & N-H bend (Amide II band) |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

| ~750 | Strong | C-H bend (Aromatic, out-of-plane for meta-substitution) |

Mass Spectrometry (MS)

Mass spectrometry, particularly using gas chromatography-mass spectrometry (GC-MS), provides information on the molecular weight and fragmentation pattern of the molecule. The molecular ion and key fragments are listed in Table 4.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z Ratio | Proposed Fragment Ion | Formula | Notes |

| 179 | [C₉H₉NO₃]⁺ | Molecular Ion (M⁺) | May be weak or absent in EI spectrum. |

| 137 | [M - C₂H₂O]⁺ | [C₇H₇NO₂]⁺ | Base peak, loss of ketene (B1206846) from the acetamido group.[1] |

| 120 | [M - C₂H₂O - OH]⁺ | [C₇H₆NO]⁺ | Loss of a hydroxyl radical from the m/z 137 fragment.[1] |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acetyl cation, a characteristic fragment.[1] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Instrument Setup :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical lock signal.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition :

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).

-

Apply a 90° pulse.

-

Set the relaxation delay (d1) to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Apply a 30-45° pulse to reduce relaxation delays.

-

Set the relaxation delay (d1) to 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Perform baseline correction.

-

For ¹H NMR, integrate the signals to determine the relative proton ratios.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Technique) :

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Background Spectrum : Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Spectrum : Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data Acquisition :

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Process the data to obtain a transmittance or absorbance spectrum.

-

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation : Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile solvent such as methanol (B129727) or ethyl acetate. Derivatization (e.g., silylation) of the carboxylic acid and amide groups may be required to improve volatility and thermal stability for GC analysis.

-

Instrument Setup :

-

Set up the Gas Chromatograph (GC) with an appropriate column (e.g., a non-polar or medium-polarity capillary column like DB-5ms).

-

Establish a suitable temperature program for the GC oven to ensure separation of the analyte from any impurities.

-

Set the injector temperature (e.g., 250°C) and the GC-MS transfer line temperature (e.g., 280°C).

-

-

Ionization and Analysis :

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-300).

-

-

Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire mass spectra across the entire chromatographic run.

-

-

Data Analysis :

-

Identify the chromatographic peak corresponding to the analyte.

-

Analyze the mass spectrum of that peak to identify the molecular ion (if present) and the major fragment ions.

-

Compare the obtained spectrum with a reference library for confirmation.

-

Visualization of Spectroscopic Workflow

The logical flow for the spectroscopic analysis and characterization of a known compound like this compound is illustrated below. This workflow ensures the identity and purity of the substance are confirmed through multiple orthogonal techniques.

References

Methodological & Application

Synthesis of 3-Acetamidobenzoic Acid: A Detailed Protocol for Researchers

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-acetamidobenzoic acid from 3-aminobenzoic acid via acetylation. The protocol details the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification. Characterization data and a summary of expected quantitative outcomes are also presented. This synthesis is a fundamental transformation in organic chemistry, often employed in the preparation of pharmaceutical intermediates and other specialized organic compounds.

Introduction

This compound is a valuable intermediate in organic synthesis. The acetylation of the amino group in 3-aminobenzoic acid is a protective measure and a key step in the synthesis of more complex molecules. The reaction involves the treatment of 3-aminobenzoic acid with an acetylating agent, typically acetic anhydride (B1165640), to form the corresponding amide. This process is crucial for preventing unwanted side reactions of the amino group in subsequent synthetic steps. The resulting this compound can be used in a variety of applications, including the development of novel therapeutic agents.

Reaction Scheme

Reaction of 3-aminobenzoic acid with acetic anhydride to yield this compound and acetic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| Starting Material | 3-Aminobenzoic acid |

| Reagent | Acetic anhydride |

| Solvent | Glacial Acetic Acid |

| Typical Yield | 85-95% |

| Melting Point (°C) | 248-250 °C |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Appearance | White to off-white crystalline powder |

Experimental Protocol

This protocol outlines the detailed methodology for the synthesis of this compound.

Materials and Equipment:

-

3-Aminobenzoic acid

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Ethanol (B145695) (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers

-

Erlenmeyer flask

-

Büchner funnel and filter paper

-

Vacuum flask

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 3-aminobenzoic acid.

-

Reagent Addition: To the flask, add 15 mL of glacial acetic acid, followed by the slow, dropwise addition of 6.0 mL of acetic anhydride while stirring.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 30 minutes. The solution should become homogeneous.

-

Precipitation: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature. A white precipitate of this compound will form.

-

Work-up: Cool the mixture further in an ice bath for 30 minutes to ensure complete precipitation.

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (10 mL each).

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure this compound.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

-

Characterization: Determine the melting point of the dried product and, if desired, further characterize using spectroscopic methods such as IR and NMR.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (248-250 °C).

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1680 cm⁻¹), and the carboxylic acid C=O stretch (around 1700 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the aromatic protons, the amide proton, the carboxylic acid proton, and the methyl protons of the acetyl group.

-

¹³C NMR: Expect signals for the aromatic carbons, the amide carbonyl carbon, the carboxylic acid carbonyl carbon, and the methyl carbon.

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Acetic anhydride and glacial acetic acid are corrosive and have strong odors. Handle with care.

-

Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound from 3-aminobenzoic acid. This procedure is suitable for laboratory-scale preparations and can be adapted for various research and development applications in the fields of medicinal chemistry and materials science. Adherence to the outlined steps and safety precautions will ensure a high yield of the pure product.

Application Notes and Protocols for the Acylation of 3-Aminobenzoic Acid

Introduction

3-Aminobenzoic acid is a valuable bifunctional molecule utilized as a building block in the synthesis of a wide array of chemical entities, including pharmaceuticals, dyes, and polymers. The presence of both an amino group and a carboxylic acid moiety allows for selective chemical modifications. The acylation of the amino group to form an amide is a fundamental transformation that serves to protect the amine, modulate the compound's physicochemical properties, or introduce new functional groups for further elaboration. This document provides detailed experimental protocols for the acylation of 3-aminobenzoic acid, focusing on common acylating agents and reaction conditions. These protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Data Presentation: Comparison of Acylation Methods

The following table summarizes key quantitative data for common acylation methods applied to aminobenzoic acids, providing a comparative overview of reaction parameters and outcomes.

| Acylating Agent | Base/Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time | Typical Yield (%) |

| Acetic Anhydride (B1165640) | Pyridine (B92270) | Pyridine | 0 to Room Temperature | 2 - 4 hours | 85 - 95 |

| Acetic Anhydride | Sodium Acetate | Water/Acetic Acid | Room Temperature | 1 - 3 hours | ~81 |

| Acyl Chloride | Aq. NaOH (Schotten-Baumann) | Water/DCM | 0 - 10 | 2 - 3 hours | High |

| Acyl Chloride | Pyridine | Pyridine | 0 to Room Temperature | 1 - 3 hours | High |

Experimental Protocols

Two primary protocols for the N-acylation of 3-aminobenzoic acid are presented below. The choice of method may depend on the specific acyl group to be introduced, the scale of the reaction, and available laboratory resources.

Protocol 1: Acetylation using Acetic Anhydride in Pyridine

This protocol utilizes acetic anhydride as the acylating agent and pyridine as both the solvent and the base to neutralize the acetic acid byproduct.

Materials:

-

3-Aminobenzoic acid

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (B109758) (DCM) or Ethyl Acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, magnetic stir bar, etc.)

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzoic acid (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-acetamidobenzoic acid.

Protocol 2: Acylation using an Acyl Chloride under Schotten-Baumann Conditions

This protocol employs an acyl chloride as the acylating agent in a biphasic system with an aqueous base, which is characteristic of the Schotten-Baumann reaction.[1][2] This method is broadly applicable for various acyl chlorides.[1][3]

Materials:

-

3-Aminobenzoic acid

-

Acyl chloride (e.g., benzoyl chloride, acryloyl chloride)

-

Sodium hydroxide (B78521) (NaOH)

-